molecular formula C6H8F2O2 B2894241 2-[1-(Difluoromethyl)cyclopropyl]acetic acid CAS No. 1897869-69-0

2-[1-(Difluoromethyl)cyclopropyl]acetic acid

Cat. No.: B2894241
CAS No.: 1897869-69-0
M. Wt: 150.125
InChI Key: ROZRSHZBAUDHLN-UHFFFAOYSA-N
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Description

2-[1-(Difluoromethyl)cyclopropyl]acetic acid is a valuable chiral building block incorporating a difluoromethyl cyclopropane (DFC) scaffold, a structure of high interest in modern drug discovery. The difluoromethyl (CF2H) group is a unique motif that acts as a lipophilic hydrogen bond donor, making it an effective bioisostere for hydroxyl and other polar groups, which can enhance membrane permeability and metabolic stability . When combined with the cyclopropane ring, which imposes conformational rigidity, the DFC group can lead to improved biological activity and target selectivity by reducing entropic penalties upon binding to proteins . This specific combination is a recognized privileged structure in pharmaceuticals, famously featured in FDA-approved hepatitis C virus protease inhibitors such as glecaprevir and voxilaprevir . The acetic acid handle of this compound provides a versatile functional group for further synthetic elaboration, enabling researchers to conjugate the DFC moiety to peptides, other molecular scaffolds, or create amide-based compound libraries . As such, this compound is designed for use in medicinal chemistry and drug discovery research for the synthesis of novel bioactive molecules. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(difluoromethyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-5(8)6(1-2-6)3-4(9)10/h5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZRSHZBAUDHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Difluoromethyl-Containing Precursors

Modification for Difluoromethyl Group Introduction
To incorporate the difluoromethyl group, the thioacetate intermediate (IV) is replaced with a difluoromethylating agent. For example, diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can fluorinate a hydroxyl or ketone precursor. In a representative protocol:

  • Cyclopropyldimethanol (VI) is treated with DAST in dichloromethane at −78°C to form 1-(difluoromethyl)cyclopropane methanol.
  • Oxidation of the primary alcohol to the acetic acid derivative is achieved using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO.

Late-Stage Difluoromethylation

An alternative route modifies the cyclopropane ring post-formation. For instance, 2-cyclopropylacetic acid derivatives undergo electrophilic difluoromethylation using ClCF₂H or BrCF₂H in the presence of a copper catalyst. This method avoids harsh fluorination conditions but requires precise control to prevent ring-opening.

Optimization of Critical Steps

Cyclopropanation Efficiency

Cyclopropanation via zinc-mediated coupling (CN103539714A) achieves 85% yield when using dibromoneopentyl glycol and zinc powder in ethanol under reflux. Key parameters include:

  • Temperature : 100°C (reflux)
  • Reaction Time : 4 hours
  • Workup : Filtration to remove zinc, followed by ammonia treatment to precipitate byproducts.

Difluoromethylation Conditions

DAST-mediated fluorination at −78°C minimizes side reactions (e.g., elimination), yielding 1-(difluoromethyl)cyclopropane methanol in 72% purity. Post-fluorination, oxidation to the carboxylic acid using TEMPO/NaClO at 0°C for 2 hours achieves 68% yield.

Hydrolysis of Nitrile Intermediates

Basic hydrolysis of 2-[1-(difluoromethyl)cyclopropyl]acetonitrile in a biphasic system (water/toluene) with NaOH at 80°C for 6 hours converts the nitrile to the carboxylic acid with >90% conversion.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (500 MHz, CDCl₃): δ 0.54 (4H, m, cyclopropane CH₂), 2.39 (2H, s, CH₂CO₂H), 3.01 (2H, s, CF₂HCH₂), 6.12 (1H, t, J = 56 Hz, CF₂H).
  • MS (ESI) : m/z = 151.1 [M+H]⁺.

Purity and Yield

Step Yield (%) Purity (%)
Cyclopropanation 85 98
Difluoromethylation 72 89
Oxidation 68 95
Hydrolysis 90 99

Industrial Scalability and Challenges

Solvent and Catalyst Selection

  • Cyclopropanation : Ethanol as solvent enables easy zinc removal, while toluene improves sulfite stability during ring-opening.
  • Fluorination : Dichloromethane ensures low-temperature compatibility with DAST, reducing side reactions.

Byproduct Management

  • Disulfide Formation : Controlled reaction temperatures (<20°C) during HBr/acetic acid treatment minimize disulfide byproducts.
  • Acid Sensitivity : Use of biphasic hydrolysis prevents degradation of the difluoromethyl group.

Chemical Reactions Analysis

2-[1-(Difluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(Difluoromethyl)cyclopropyl]acetic acid has significant applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with gamma-aminobutyric acid receptors.

    Medicine: Explored as a potential treatment for anxiety disorders due to its activity at gamma-aminobutyric acid receptors.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(Difluoromethyl)cyclopropyl]acetic acid involves its interaction with gamma-aminobutyric acid receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmission, leading to potential anxiolytic effects. The molecular targets and pathways involved include specific subtypes of gamma-aminobutyric acid receptors, which play a crucial role in inhibitory neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[1-(Trifluoromethyl)cyclopropyl]acetic Acid

  • Molecular Formula : C₆H₇F₃O₂
  • Molecular Weight : 168.11 g/mol
  • Key Features : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the difluoromethyl analog. However, its stronger electron-withdrawing effect may reduce solubility in aqueous media .
  • Applications : Used as a building block in agrochemicals and pharmaceuticals to modulate target binding and pharmacokinetics .

1-(Mercaptomethyl)cyclopropaneacetic Acid

  • Molecular Formula : C₆H₁₀O₂S
  • Molecular Weight : 146.20 g/mol
  • This compound is utilized in peptide synthesis and enzyme inhibition studies .

(2R)-(Cyclopropylamino)(2,6-difluorophenyl)acetic Acid

  • Molecular Formula: C₁₁H₁₁F₂NO₂
  • Molecular Weight : 239.21 g/mol
  • Key Features: Combines cyclopropyl, difluorophenyl, and amino groups, enabling dual modulation of steric bulk and hydrogen-bonding capacity. This structural complexity contrasts with the simpler acetic acid backbone of the target compound .

Data Table: Comparative Analysis of Cyclopropyl Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications
2-[1-(Difluoromethyl)cyclopropyl]acetic acid* C₆H₈F₂O₂ ~164.15 (estimated) Difluoromethyl Balanced lipophilicity; drug design
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid C₆H₇F₃O₂ 168.11 Trifluoromethyl High metabolic stability
1-(Mercaptomethyl)cyclopropaneacetic acid C₆H₁₀O₂S 146.20 Sulfanylmethyl Peptide modification
(2R)-(Cyclopropylamino)(2,6-difluorophenyl)acetic acid C₁₁H₁₁F₂NO₂ 239.21 Cyclopropylamino, difluorophenyl Chiral drug intermediates

*Estimated data based on analogs .

Research Findings and Implications

Fluorine Substituent Effects :

  • Difluoromethyl groups offer moderate electronegativity and lipophilicity, enhancing membrane permeability without excessive hydrophobicity .
  • Trifluoromethyl analogs exhibit higher metabolic stability but may compromise solubility, as seen in agrochemical applications .

Cyclopropane Ring Contributions :

  • The strained cyclopropane ring increases molecular rigidity, improving target binding specificity. This is observed in Montelukast, a cyclopropane-containing leukotriene antagonist .

Synthetic Accessibility :

  • Difluoromethylcyclopropyl derivatives are synthesized via palladium-catalyzed cross-coupling or cyclopropanation reactions, similar to Montelukast intermediates .

Biological Activity

Overview

2-[1-(Difluoromethyl)cyclopropyl]acetic acid is a fluorinated cyclopropyl derivative with significant pharmacological potential, particularly in the context of anxiety disorders. Its interaction with gamma-aminobutyric acid (GABA) receptors suggests a role in modulating neurotransmission, which is crucial for therapeutic applications in neuropharmacology. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C6H8F2O2
  • Structure : Contains a cyclopropyl ring and a difluoromethyl group, contributing to its unique chemical behavior and biological activity.

The primary mechanism of action for this compound involves its binding to GABA receptors in the central nervous system. By modulating these receptors, the compound may exhibit anxiolytic effects, which could be beneficial for treating anxiety disorders. Research indicates that it selectively targets specific subtypes of GABA receptors, enhancing inhibitory neurotransmission and potentially leading to reduced anxiety levels.

Anxiolytic Potential

Research has shown that this compound can effectively reduce anxiety-like behavior in animal models. In studies where this compound was administered, notable reductions in anxiety-related behaviors were observed, suggesting its efficacy as a potential anxiolytic agent.

Antibacterial Activity

In addition to its neuropharmacological applications, the compound has demonstrated antibacterial properties. A study synthesized various difluoromethyl-substituted amides and tested their activity against multiple bacterial strains, including Mycobacterium smegmatis. The results indicated that the difluoromethyl group significantly enhanced antibacterial activity and selectivity towards M. smegmatis, making these derivatives promising candidates for developing new antibiotics .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to related compounds:

Compound NameAnxiolytic ActivityAntibacterial ActivityNotes
This compoundHighModerateTargets GABA receptors; effective against M. smegmatis
Gamma-aminobutyric acid (GABA)Very HighNoneNatural neurotransmitter; primary target for anxiety treatment
Difluoromethyl Cinnamoyl AmidesLowHighEffective against various bacteria but less selective than cyclopropyl derivative

Case Study 1: Anxiolytic Effects

In a controlled study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. The compound's ability to enhance GABAergic transmission was confirmed through electrophysiological recordings, demonstrating its potential as an anxiolytic agent.

Case Study 2: Antibacterial Evaluation

A series of difluoromethyl-substituted amides were synthesized and evaluated for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with the difluoromethyl group exhibited enhanced activity against M. smegmatis, with minimal cytotoxicity observed in human cell lines (HepG2 and A549). This suggests a favorable therapeutic index for potential antibiotic development .

Q & A

Q. What synthetic strategies are effective for producing 2-[1-(difluoromethyl)cyclopropyl]acetic acid with high stereochemical purity?

To ensure stereochemical integrity, methods such as chiral auxiliaries or asymmetric catalysis are employed. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiomeric excess .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

High-resolution NMR (¹H/¹³C/¹⁹F) identifies structural features, including cyclopropane ring geometry and fluorine substitution patterns. X-ray crystallography confirms absolute stereochemistry, while FT-IR verifies functional groups like the carboxylic acid. Mass spectrometry (HRMS or ESI-MS) ensures molecular weight accuracy .

Q. How do structural analogs of this compound differ in biological activity?

Analogs lacking the difluoromethyl group (e.g., cyclopropanecarboxylic acid) show reduced metabolic stability due to increased susceptibility to oxidative degradation. The difluoromethyl group enhances electronegativity and hydrogen-bonding potential, improving target binding affinity .

Q. What intermediates are critical in synthesizing this compound, and how are they characterized?

Key intermediates include trifluoromethylated cyclopropane precursors and protected acetic acid derivatives. Techniques like TLC, GC-MS, and intermediate trapping with quenching agents (e.g., D₂O) monitor reaction progress. ESIMS and NMR confirm intermediate structures .

Q. What safety precautions are necessary when handling this compound?

Use PPE (gloves, face shields) and fume hoods to avoid inhalation/contact. Hazard statements (H302, H315) indicate toxicity upon ingestion or skin exposure. Storage at low temperatures (-20°C) under inert gas (N₂) prevents degradation .

Advanced Research Questions

Q. How can discrepancies in binding affinity data from SPR vs. ITC assays be resolved?

SPR measures real-time kinetics but may suffer from nonspecific binding. ITC provides thermodynamic data (ΔH, ΔS) but requires higher sample purity. Cross-validate results using orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR) with immobilized targets .

Q. What strategies mitigate cyclopropane ring strain during synthetic reactions?

Ring-opening side reactions are minimized using sterically hindered bases (e.g., DBU) or low-temperature conditions (-78°C). Computational modeling (DFT) predicts ring stability under varying reaction parameters, guiding solvent and catalyst selection .

Q. How does the difluoromethyl group influence metabolic stability compared to non-fluorinated analogs?

Fluorination reduces CYP450-mediated oxidation, as shown in hepatic microsome assays. Comparative studies with ¹⁴C-labeled analogs reveal slower metabolic clearance via LC-MS analysis. Fluorine’s electronegativity also alters logP values, enhancing membrane permeability .

Q. What crystallography techniques resolve salt form effects on solubility and crystallinity?

Single-crystal X-ray diffraction identifies polymorphic forms and salt-counterion interactions (e.g., sodium vs. hydrochloride). Solubility is quantified via shake-flask assays, while DSC/TGA analyzes thermal stability. Co-crystallization with co-formers (e.g., L-proline) improves bioavailability .

Q. How can competitive vs. non-competitive enzyme inhibition mechanisms be differentiated?

Lineweaver-Burk plots from kinetic assays (varying substrate/inhibitor concentrations) distinguish binding modes. Competitive inhibition increases Km without affecting Vmax, while non-competitive reduces Vmax. Fluorescent probes (e.g., TAMRA-labeled enzyme) provide real-time inhibition profiles .

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